3-(4-fluorophenyl)-1-(4-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]oxy}phenyl)urea
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Overview
Description
3-(4-fluorophenyl)-1-(4-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]oxy}phenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of various enzymes and receptors. The presence of fluorine and pyrimidine moieties in the structure suggests potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-1-(4-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]oxy}phenyl)urea typically involves the following steps:
Formation of the pyrimidine intermediate: This can be achieved by reacting 4-chloropyrimidine with 1H-pyrrole in the presence of a base such as potassium carbonate.
Coupling with 4-fluoroaniline: The pyrimidine intermediate is then coupled with 4-fluoroaniline using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the nitro or carbonyl groups, if present, leading to the formation of amines or alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring may yield pyrrole-2,5-dione derivatives, while substitution of the fluorine atom may result in various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-fluorophenyl)-1-(4-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]oxy}phenyl)urea can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules can provide insights into the mechanisms of various biochemical processes.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic applications. This could include its use as an anticancer agent, antiviral compound, or treatment for other diseases.
Industry
In the industrial sector, this compound may find applications in the development of new materials, agrochemicals, or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-1-(4-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]oxy}phenyl)urea likely involves its interaction with specific molecular targets such as enzymes or receptors. The fluorine and pyrimidine moieties may play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-1-(4-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]oxy}phenyl)urea
- 3-(4-bromophenyl)-1-(4-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]oxy}phenyl)urea
- 3-(4-methylphenyl)-1-(4-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]oxy}phenyl)urea
Uniqueness
The presence of the fluorine atom in 3-(4-fluorophenyl)-1-(4-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]oxy}phenyl)urea distinguishes it from its analogs. Fluorine atoms can significantly influence the compound’s biological activity, stability, and lipophilicity, making it a unique candidate for various applications.
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[4-(6-pyrrol-1-ylpyrimidin-4-yl)oxyphenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN5O2/c22-15-3-5-16(6-4-15)25-21(28)26-17-7-9-18(10-8-17)29-20-13-19(23-14-24-20)27-11-1-2-12-27/h1-14H,(H2,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXASFLPZDKNTMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC(=NC=N2)OC3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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